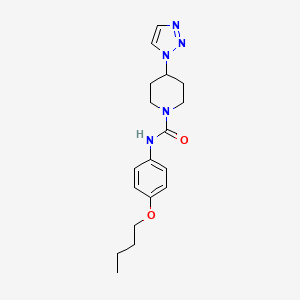
N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed examination of its biological activities, including anticancer properties, cholinesterase inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 1,2,3-triazole moiety and a butoxyphenyl group. Its molecular formula is C19H24N4O with a molecular weight of 336.43 g/mol. The presence of the triazole ring is significant as it is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the coupling of piperidine derivatives with 1,2,3-triazole precursors through click chemistry methods. This approach not only provides high yields but also allows for the introduction of diverse functional groups that can modulate biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds containing the triazole moiety. For instance, a series of 4-(1,2,3-triazol-1-yl)coumarin derivatives exhibited significant cytotoxic effects against various cancer cell lines (MCF-7, SW480, A549) through mechanisms involving cell cycle arrest and apoptosis induction . Although specific data on this compound is limited, its structural similarities suggest potential anticancer properties.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds featuring triazole rings have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain triazole derivatives reported IC50 values in the low micromolar range (e.g., 3.04 µM for some hybrids) . The inhibition mechanism often involves binding interactions with the active site of the enzyme.
Case Studies
Several studies highlight the biological activities of triazole-containing compounds:
- Antitumor Activity : A study demonstrated that specific triazole derivatives induced apoptosis in cancer cell lines through mitochondrial pathways and G2/M phase arrest .
- Cholinesterase Inhibition : Another investigation revealed that triazole hybrids displayed enhanced inhibitory effects compared to traditional inhibitors like donepezil . The structure-activity relationship (SAR) indicated that electron-donating groups at specific positions significantly influence potency.
Data Tables
Propiedades
IUPAC Name |
N-(4-butoxyphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-3-14-25-17-6-4-15(5-7-17)20-18(24)22-11-8-16(9-12-22)23-13-10-19-21-23/h4-7,10,13,16H,2-3,8-9,11-12,14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHMNPHZUWQPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













